2-Amino-1,3,4-Thiadiazol

Übersicht

Beschreibung

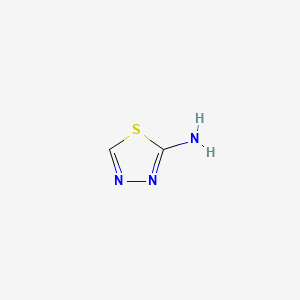

Aminothiadiazole is a heterocyclic compound containing a thiadiazole ring with an amino group attached.

Wissenschaftliche Forschungsanwendungen

Aminothiadiazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als antimikrobielles und antivirales Mittel untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Aminothiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise wurde gezeigt, dass Aminothiadiazolderivate die Aktivität der Inosin-5'-monophosphat-Dehydrogenase hemmen, ein Enzym, das an der Nukleotidsynthese beteiligt ist . Diese Hemmung kann zur Störung zellulärer Prozesse in Krebszellen führen, was letztendlich zum Zelltod führt .

Wirkmechanismus

Target of Action

2-Amino-1,3,4-thiadiazole has been found to have diverse pharmacological activities, including anticancer properties . The primary targets of 2-Amino-1,3,4-thiadiazole include topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor . These targets play crucial roles in cellular processes such as DNA replication, amino acid metabolism, gene expression, signal transduction, and cell growth, respectively .

Mode of Action

The mode of action of 2-Amino-1,3,4-thiadiazole involves its interaction with these targets, leading to changes in their function. For instance, it has been suggested that 2-Amino-1,3,4-thiadiazole derivatives can inhibit topoisomerase II , an enzyme that plays a key role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with DNA synthesis and consequently inhibit the replication of both human tumor and bacterial cells .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-1,3,4-thiadiazole are primarily those associated with its targets. For example, by inhibiting topoisomerase II, the compound can disrupt the DNA replication pathway . Similarly, by inhibiting glutaminase, it can affect the glutamine metabolism pathway . The downstream effects of these disruptions can include reduced cell proliferation and induced cell death .

Pharmacokinetics

The pharmacokinetics of 2-Amino-1,3,4-thiadiazole involve its absorption, distribution, metabolism, and excretion (ADME). In a clinical phase I–II evaluation of 2-Amino-1,3,4-thiadiazole, the compound demonstrated a terminal serum half-life of 2.19 hours . This suggests that the compound is relatively quickly metabolized and excreted.

Result of Action

The result of 2-Amino-1,3,4-thiadiazole’s action at the molecular and cellular level is primarily its anticancer effects. In vitro cell-based assays using LoVo and MCF-7 cancer lines have shown that 2-Amino-1,3,4-thiadiazole derivatives can inhibit cell viability and proliferation, induce apoptosis, and affect cell cycle progression . These effects can lead to the inhibition of cancer cell growth and survival .

Action Environment

The action, efficacy, and stability of 2-Amino-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and distribution in the body Additionally, factors such as pH and temperature can influence the compound’s stability and activity.

Biochemische Analyse

Biochemical Properties

2-Amino-1,3,4-thiadiazole interacts with various enzymes and proteins. It has been reported to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides, which is crucial for the proliferation of cells . The compound’s ability to form mesoionic systems associated with discrete regions of positive and negative charges allows it to interact with biological molecules .

Cellular Effects

2-Amino-1,3,4-thiadiazole has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1,3,4-thiadiazole involves its binding interactions with biomolecules and changes in gene expression. It inhibits the conversion of inosine monophosphate (IMP) to guanosine monophosphate . This inhibition is likely related to the compound’s antitumor activity .

Temporal Effects in Laboratory Settings

The effects of 2-Amino-1,3,4-thiadiazole change over time in laboratory settings. Within 1 hour after administration of the drug, the levels of certain nucleotides were altered in L1210 ascites cells

Dosage Effects in Animal Models

The effects of 2-Amino-1,3,4-thiadiazole vary with different dosages in animal models. While specific dosage effects have not been reported, the compound has demonstrated potent anti-cancer activities with GI50 values in the micromolar range against various cancer cell lines .

Metabolic Pathways

2-Amino-1,3,4-thiadiazole is involved in the metabolic pathway of purine synthesis, specifically in the conversion of IMP to guanosine monophosphate . The compound or its metabolites inhibit this conversion, suggesting that IMP dehydrogenase is a site of action for 2-Amino-1,3,4-thiadiazole metabolites .

Transport and Distribution

The transport and distribution of 2-Amino-1,3,4-thiadiazole within cells and tissues are facilitated by its liposolubility, which allows it to cross cellular membranes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminothiadiazole can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazine derivatives with thiocarbonyl compounds .

Industrial Production Methods: Industrial production of aminothiadiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Reaktionstypen: Aminothiadiazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Aminothiadiazol kann unter geeigneten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Reduktion von Aminothiadiazol kann zur Bildung von Thiolen oder anderen reduzierten Derivaten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und andere reduzierte Derivate.

Substitution: Verschiedene substituierte Thiadiazolderivate.

Vergleich Mit ähnlichen Verbindungen

Aminothiadiazol kann mit anderen ähnlichen Verbindungen wie Aminothiazol und Aminotriazol verglichen werden:

Aminothiazol: Enthält einen Thiazolring mit einer Aminogruppe.

Aminotriazol: Enthält einen Triazolring mit einer Aminogruppe.

Eindeutigkeit: Aminothiadiazol ist aufgrund seiner spezifischen Ringstruktur und dem Vorhandensein von Schwefel- und Stickstoffatomen einzigartig, die zu seiner vielfältigen Reaktivität und biologischen Aktivität beitragen .

Eigenschaften

IUPAC Name |

1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKGLNCXGVWCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26861-87-0 (mono-hydrochloride) | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50193113 | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL) | |

| Record name | AMINOTHIADIAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

4005-51-0 | |

| Record name | 1,3,4-Thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4005-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminothiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

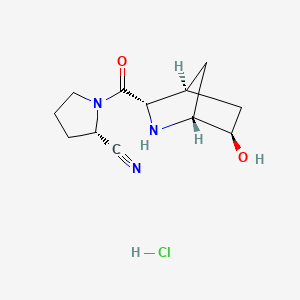

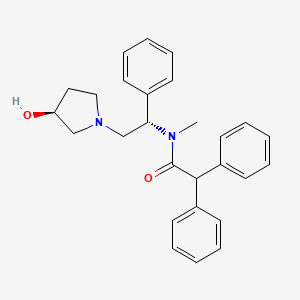

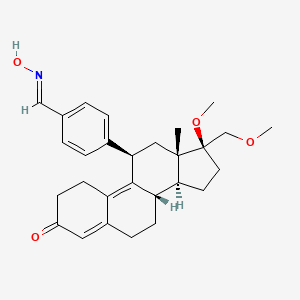

![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)